Structural Elucidation of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one using 2D NMR: A Senior Application Scientist's Perspective
Structural Elucidation of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one using 2D NMR: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of natural product chemistry and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational step that dictates its biological function, informs synthetic strategies, and ensures intellectual property integrity. This guide provides a comprehensive, field-proven methodology for the structural elucidation of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, a substituted α,β-unsaturated lactone, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments.
As a Senior Application Scientist, my objective is not merely to present a sequence of steps but to illuminate the strategic rationale behind each experimental choice and the logical framework for data interpretation. The protocols and analyses described herein are designed to be a self-validating system, where each piece of spectroscopic evidence corroborates the others, leading to a single, irrefutable structural assignment.
The Analytical Challenge: Introducing 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one
The target molecule, 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one (C₈H₁₀O₃), presents a compact yet information-rich structure.[1] It features a pyran-2-one core, a tetrasubstituted double bond, an enolic hydroxyl group, and three methyl groups, one of which is on an sp² carbon and two on sp³ carbons. While 1D ¹H and ¹³C NMR provide initial clues, they are insufficient to definitively assign the positions of the methyl groups and establish the overall connectivity, especially concerning the quaternary carbons. 2D NMR is, therefore, not just advantageous but essential for a conclusive structural determination.[2][3]
The Strategic Workflow: An Integrated 2D NMR Approach
Our strategy hinges on a logical progression through a series of 2D NMR experiments. Each experiment provides a unique layer of information, and their combined interpretation allows for the systematic assembly of the molecular puzzle.
Caption: Integrated 2D NMR workflow for structural elucidation.
Experimental Protocols: Ensuring Data Integrity
High-quality data is the bedrock of accurate structural analysis. The following protocols are designed to yield high-resolution, artifact-free spectra.
Sample Preparation
A meticulously prepared sample is critical for successful NMR analysis.[1][2][4][5][6]
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Sample Quantity: Weigh approximately 10-15 mg of purified 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. This amount provides an excellent signal-to-noise ratio for both ¹H-detected experiments and ¹³C NMR in a reasonable timeframe.
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Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for moderately polar organic compounds and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) are well-characterized for referencing.
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Dissolution & Transfer: Dissolve the sample in a small vial before transferring it to a high-quality 5 mm NMR tube. This ensures complete dissolution. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.
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Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is centered within the detection coil.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
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¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[7][8][9][10][11] A gradient-selected, double-quantum filtered (DQF-COSY) experiment is recommended for cleaner spectra with reduced diagonal peak intensity.
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (¹JCH).[10][12][13][14][15] It is invaluable for assigning carbon resonances and resolving overlapping proton signals. A multiplicity-edited HSQC can further distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the carbon skeleton. It reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[9][16] The long-range coupling evolution delay should be optimized for an average J-coupling of 8-10 Hz.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[17][18][19][20][21] It is essential for determining relative stereochemistry and conformational preferences. For small to medium-sized molecules like our target, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be advantageous as it avoids the potential for zero or negative NOEs.[17][18]
Data Interpretation and Structural Assembly: A Step-by-Step Walkthrough
Here, we will interpret a realistic, simulated dataset for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one to demonstrate the elucidation process.
Initial Insights from 1D NMR
The 1D ¹H and ¹³C NMR spectra provide the initial inventory of atoms.
Table 1: Predicted ¹H and ¹³C NMR Data for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one in CDCl₃
| Position Label | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration |
| C2 | 165.0 | - | - | - |
| C3 | 105.0 | - | - | - |
| C4 | 160.0 | - | - | - |
| C5 | 110.0 | - | - | - |
| C6 | 80.0 | 4.50 | q | 1H |
| C3-CH₃ | 8.5 | 1.80 | s | 3H |
| C5-CH₃ | 10.0 | 2.05 | s | 3H |
| C6-CH₃ | 18.0 | 1.45 | d | 3H |
| C4-OH | - | 5.50 (broad) | s | 1H |
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¹H NMR: We observe three methyl signals: two singlets (δ 1.80 and δ 2.05) and one doublet (δ 1.45). This indicates one methyl group is adjacent to a CH group, while the other two are attached to quaternary carbons or are otherwise isolated from coupling partners. A quartet at δ 4.50 suggests a CH group coupled to a methyl group. A broad singlet at δ 5.50 is characteristic of an exchangeable hydroxyl proton.
-
¹³C NMR: The spectrum shows eight distinct carbon signals. Four are in the sp² region (δ 105.0-165.0), consistent with the α,β-unsaturated lactone system. One of these is a carbonyl carbon (δ 165.0). One sp³ carbon is oxygenated (δ 80.0), and three are methyl carbons (δ 8.5, 10.0, 18.0).
Building Fragments with ¹H-¹H COSY
The COSY spectrum reveals through-bond proton connectivities.
Caption: COSY correlations identify a single spin system.
The only correlation observed is between the quartet at δ 4.50 (H6) and the doublet at δ 1.45 (C6-CH₃). This confirms the presence of a -CH(CH₃)- fragment. The two methyl singlets at δ 1.80 and δ 2.05 show no COSY correlations, indicating they are not coupled to any other protons within a 2-3 bond range. This strongly suggests they are attached to the sp² carbons of the pyranone ring.
Direct C-H Assignments with ¹H-¹³C HSQC
The HSQC spectrum definitively links each proton to its attached carbon.
Table 2: Key ¹H-¹³C HSQC Correlations
| ¹H Shift (ppm) | ¹³C Shift (ppm) | Assignment |
| 4.50 (q) | 80.0 | C6-H6 |
| 1.45 (d) | 18.0 | C6-CH₃ |
| 1.80 (s) | 8.5 | C3-CH₃ |
| 2.05 (s) | 10.0 | C5-CH₃ |
This experiment confirms our assignments for the four protonated carbons. The remaining four carbon signals (165.0, 105.0, 160.0, 110.0 ppm) show no correlations in the HSQC spectrum, confirming their status as quaternary carbons (C2, C3, C4, and C5).
Assembling the Skeleton with ¹H-¹³C HMBC
The HMBC spectrum provides the long-range correlations needed to connect all the pieces and establish the complete carbon framework. This is the keystone of the elucidation process.
Caption: Key ROESY correlation establishing relative stereochemistry.
In the ROESY spectrum, a critical correlation is observed between the methine proton H6 (δ 4.50) and the protons of the C5-methyl group (δ 2.05). This indicates that these two groups are on the same face of the pyranone ring. No significant correlation is seen between H6 and the C6-methyl group, which is expected as they are on the same carbon and their relative orientation is fixed. This spatial proximity confirms the relative stereochemistry at C6.
Final Structure Confirmation
The systematic and congruent interpretation of the 1D and 2D NMR data leads to the unequivocal structural assignment of the molecule as 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one .
-
1D NMR provided the initial count of protons and carbons.
-
COSY identified the -CH(CH₃)- spin system.
-
HSQC linked the protons to their directly attached carbons.
-
HMBC was instrumental in connecting all fragments and positioning the quaternary carbons and methyl groups.
-
NOESY/ROESY confirmed the relative stereochemistry by establishing through-space proximities.
References
-
University of Ottawa NMR Facility. (2009). HMQC vs HSQC. Available at: [Link] (Accessed: March 31, 2026).
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link] (Accessed: March 31, 2026).
-
Kuchař, M., et al. (2018). Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra. Magnetic Resonance in Chemistry, 56(5), 329-337. Available at: [Link] (Accessed: March 31, 2026).
-
Chemistry Stack Exchange. (2012). What are the differences between the HMQC and HSQC experiments? Available at: [Link] (Accessed: March 31, 2026).
-
UCSB Department of Chemistry and Biochemistry. Differences between HSQC and HMQC. Available at: [Link] (Accessed: March 31, 2026).
-
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link] (Accessed: March 31, 2026).
-
Michigan State University. Max T. Rogers NMR Facility: Sample Preparation. Available at: [Link] (Accessed: March 31, 2026).
-
Decatur, J. (2018). NOESY and ROESY. Available at: [Link] (Accessed: March 31, 2026).
-
Ghorbani, M., et al. (2019). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. Food Research International, 115, 346-363. Available at: [Link] (Accessed: March 31, 2026).
-
PubChem. (n.d.). 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one. National Center for Biotechnology Information. Available at: [Link] (Accessed: March 31, 2026).
-
Mandal, P. K., & Majumdar, A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1–23. Available at: [Link] (Accessed: March 31, 2026).
-
IMSERC. Long-range proton-carbon coupling constants. Northwestern University. Available at: [Link] (Accessed: March 31, 2026).
-
Moser, A. (2026). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Available at: [Link] (Accessed: March 31, 2026).
-
Neil, E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. Available at: [Link] (Accessed: March 31, 2026).
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link] (Accessed: March 31, 2026).
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Available at: [Link] (Accessed: March 31, 2026).
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications. Available at: [Link] (Accessed: March 31, 2026).
-
University of Houston. Sample preparation. Available at: [Link] (Accessed: March 31, 2026).
-
Australian National University. HMBC. Available at: [Link] (Accessed: March 31, 2026).
-
Gaggini, F., et al. (2023). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Molecules, 28(14), 5396. Available at: [Link] (Accessed: March 31, 2026).
-
Barbosa, T. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link] (Accessed: March 31, 2026).
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link] (Accessed: March 31, 2026).
-
Chemistry LibreTexts. (2025). 2D NMR Introduction. Available at: [Link] (Accessed: March 31, 2026).
-
Nanalysis. (2025). Settle in and get COSY! Available at: [Link] (Accessed: March 31, 2026).
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 1-56). Springer. Available at: [Link] (Accessed: March 31, 2026).
-
Claridge, T. D. W. (2022). Advances in NMR spectroscopy of small molecules in solution. In Annual Reports on NMR Spectroscopy (Vol. 107, pp. 1-63). Academic Press. Available at: [Link] (Accessed: March 31, 2026).
-
Parella, T. Homonuclear and heteronuclear coupling constants. Servei de Ressonància Magnètica Nuclear. Available at: [Link] (Accessed: March 31, 2026).
-
Butts, C. P., & Gutsell, D. (2023). NMR for Stereochemical Elucidation. In Comprehensive Organic Chemistry (2nd ed., Vol. 1, pp. 1-38). Elsevier. Available at: [Link] (Accessed: March 31, 2026).
-
Szantay, C., et al. (2012). Precise measurement of long-range heteronuclear coupling constants by a novel broadband proton-proton-decoupled CPMG-HSQMBC method. Chemistry-A European Journal, 18(14), 4337-4344. Available at: [Link] (Accessed: March 31, 2026).
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link] (Accessed: March 31, 2026).
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link] (Accessed: March 31, 2026).
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link] (Accessed: March 31, 2026).
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0306344). Available at: [Link] (Accessed: March 31, 2026).
-
Chemistry Stack Exchange. (2017). Qualitative explanation of how COSY works. Available at: [Link] (Accessed: March 31, 2026).
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Available at: [Link] (Accessed: March 31, 2026).
Sources
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 3. fiveable.me [fiveable.me]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. mun.ca [mun.ca]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. Settle in and get COSY! - NMR Blog — Nanalysis [nanalysis.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. University of Ottawa NMR Facility Blog: HMQC vs HSQC [u-of-o-nmr-facility.blogspot.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. gHMQC [nmr.chem.ucsb.edu]
- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. HMBC [bloch.anu.edu.au]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 19. acdlabs.com [acdlabs.com]
- 20. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 21. chem.libretexts.org [chem.libretexts.org]
